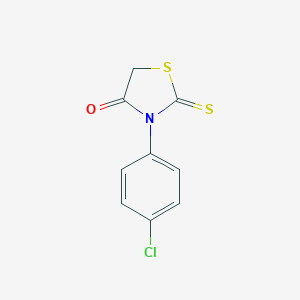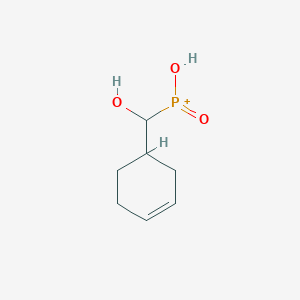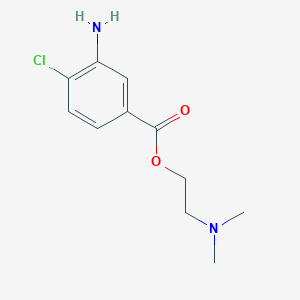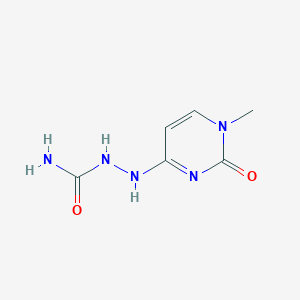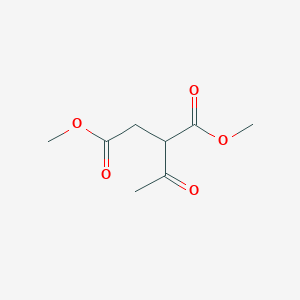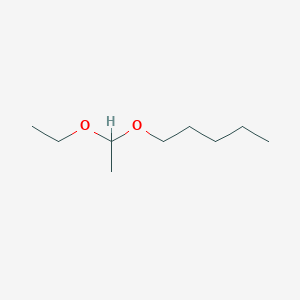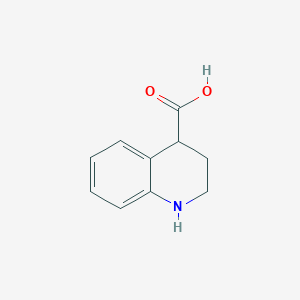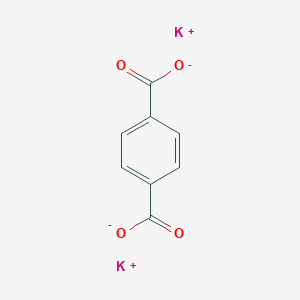
Dipotassium terephthalate
Vue d'ensemble
Description
Dipotassium terephthalate is a chemical compound with the molecular formula K2C8H4O4. It is a white crystalline powder that is soluble in water and has a wide range of applications in various fields of science. Dipotassium terephthalate is synthesized by the reaction of terephthalic acid with potassium hydroxide. This compound has been extensively studied for its biochemical and physiological effects and its mechanism of action.
Mécanisme D'action
The mechanism of action of dipotassium terephthalate is not fully understood. However, it is believed to function as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Effets Biochimiques Et Physiologiques
Dipotassium terephthalate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may be beneficial in the treatment of diseases such as cancer and Alzheimer's disease. It has also been shown to have a protective effect on the liver and kidneys, which may be useful in the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dipotassium terephthalate has several advantages for laboratory experiments. It is easy to synthesize, stable, and readily available. It is also relatively inexpensive, making it a popular choice for researchers on a budget. However, one limitation of dipotassium terephthalate is that it is not very soluble in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on dipotassium terephthalate. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Another area of interest is its use in the synthesis of metal-organic frameworks for applications such as gas storage and separation. Additionally, further research is needed to fully understand the mechanism of action of dipotassium terephthalate and its potential applications in various fields of science.
Applications De Recherche Scientifique
Dipotassium terephthalate has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds, such as metal-organic frameworks. It is also used as a precursor for the production of potassium terephthalate, which is used in the manufacture of polymers and fibers. Dipotassium terephthalate has been extensively studied for its biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine.
Propriétés
Numéro CAS |
13427-80-0 |
|---|---|
Nom du produit |
Dipotassium terephthalate |
Formule moléculaire |
C8H4K2O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
dipotassium;terephthalate |
InChI |
InChI=1S/C8H6O4.2K/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
LRUDDHYVRFQYCN-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
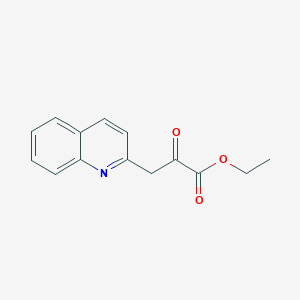

![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
